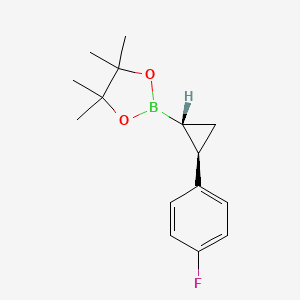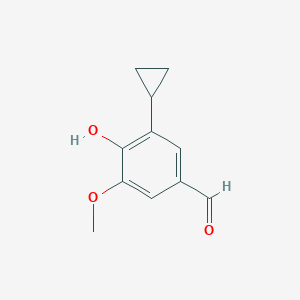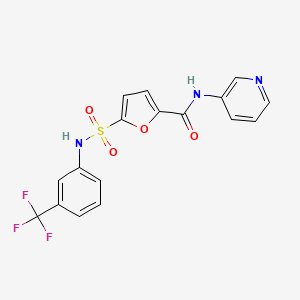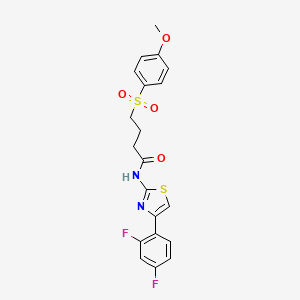
trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(4-Fluorophenyl)cyclopropaneboronic acid pinacol ester is a chemical compound with the formula C15H20BFO2 . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are used in various chemical transformations. Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, a boronic ester group, and a fluorophenyl group . The exact structure can be found in chemical databases .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of these esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 303.0±42.0 °C . Its molecular weight is 262.13 g/mol .Applications De Recherche Scientifique
Neutron Capture Therapy
Boronic acids and their esters, including this compound, are explored for their potential as boron-carriers in neutron capture therapy . This therapeutic technique targets cancer cells by capturing neutrons and is highly dependent on the delivery of boron to the tumor site. The stability of boronic esters in physiological conditions is a critical factor, and research into their hydrolysis can inform drug design and delivery strategies .
Preparation of Vinyl Ethers
The compound can be used in the preparation of allyl vinyl ethers through copper-catalyzed coupling reactions with alcohols . This application is significant in the synthesis of complex organic molecules, which can have various industrial and pharmaceutical uses.
Synthesis of Protein Kinase Inhibitors
This boronic ester is a precursor in the synthesis of 5-vinyl-3-pyridinecarbonitriles, which are inhibitors of protein kinase C theta (PKCθ) . PKCθ inhibitors have therapeutic potential in the treatment of autoimmune diseases and are a subject of intense research in medicinal chemistry.
Microwave-Assisted Cross-Coupling
Microwave-assisted Suzuki-Miyaura cross-coupling reactions utilize this compound for the rapid synthesis of biaryl structures . The use of microwave irradiation can significantly reduce reaction times and improve yield, making this an efficient method for creating compounds with potential applications in various fields.
Cobalt-Catalyzed Coupling Reactions
The compound is also a reactant in cobalt-catalyzed coupling reactions . These reactions are part of a broader effort to develop more sustainable and less toxic alternatives to traditional palladium-catalyzed processes.
Synthesis of Vinylic MIDA Boronates
Vinylic MIDA boronates are valuable intermediates in organic synthesis, and this compound can be used in their preparation . These boronates are stable, yet reactive, and can be used to construct a wide array of molecular architectures.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDGZAAGXPCWKJ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1R,2R)-2-(4-fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)
![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)


![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)
![Lithium 2-[5-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2449344.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)
